molecular formula C7H11N3O B8810280 3-Methoxy-5,6-dimethylpyrazin-2-amine

3-Methoxy-5,6-dimethylpyrazin-2-amine

Cat. No.: B8810280
M. Wt: 153.18 g/mol
InChI Key: YXSIEZGKIHGXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-5,6-dimethylpyrazin-2-amine is a methoxy-substituted pyrazine derivative of interest in chemical ecology and microbial metabolic engineering research. Pyrazines are a widespread class of nitrogen-containing heterocyclic compounds recognized as crucial semiochemicals in insect ecology, mediating behaviors such as alarm signaling, aggregation, and mate recognition . The methoxy functional group is a common motif in bioactive pyrazines, known to contribute to potent aroma characteristics and ecological functions . This compound serves as a valuable reference standard and building block for investigating the biosynthetic pathways of microbial pyrazines. Research in this area focuses on utilizing engineered strains and inexpensive carbon sources to overcome the barriers of low yield and inherent microbial toxicity that have traditionally limited bioproduction . While the specific mechanism of action for this compound has not been fully elucidated, its structure aligns with pyrazine derivatives studied for their role as insect pheromones and kairomones, making it relevant for developing sustainable pest management strategies . Researchers can leverage this compound to probe the enzymatic diversity involving L-threonine dehydratases and aminotransferases in pyrazine synthesis . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-methoxy-5,6-dimethylpyrazin-2-amine

InChI

InChI=1S/C7H11N3O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3,(H2,8,9)

InChI Key

YXSIEZGKIHGXAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)OC)C

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Methoxy 5,6 Dimethylpyrazin 2 Amine and Its Structural Analogs

Chemo-Synthetic Routes to Pyrazine (B50134) Derivatives

Condensation Reactions with 1,2-Diketones and Diamines

The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a classical and fundamental method for the formation of the pyrazine ring. researchgate.net This approach involves the reaction of an α-diketone with a 1,2-diaminoalkane, which, after an initial condensation to form a dihydropyrazine intermediate, is subsequently oxidized to the aromatic pyrazine. researchgate.net

A notable variation of this method is the Reuben G. Jones synthesis of 2-hydroxypyrazines, which involves the condensation of 1,2-dicarbonyls with α-aminoamides. researchgate.net This reaction has been a cornerstone for the preparation of 2-hydroxypyrazines, which are key precursors for 2-methoxypyrazines. The methoxy (B1213986) group can be introduced via methylation of the hydroxyl functionality. nih.gov The regioselectivity of the condensation, particularly when using unsymmetrical α-ketoaldehydes, can be a challenge, often yielding a mixture of isomers. researchgate.net However, careful optimization of reaction parameters, such as the choice of base and solvent, can influence the regiochemical outcome. researchgate.net For the synthesis of 3-Methoxy-5,6-dimethylpyrazin-2-amine, a plausible route would involve the condensation of diacetyl (a 1,2-diketone) with an appropriate α-aminoamide, followed by methylation and amination steps.

Table 1: Examples of Pyrazine Synthesis via Condensation Reactions

1,2-Dicarbonyl 1,2-Diamine/α-Aminoamide Product Reference
Phenylglyoxal Alanine amide 3-Methyl-5-phenylpyrazin-2(1H)-one / 5-Methyl-3-phenylpyrazin-2(1H)-one researchgate.net
Diacetyl Ethylenediamine 2,3-Dimethyl-5,6-dihydropyrazine (oxidized to 2,3-Dimethylpyrazine) researchgate.net
Glyoxal (B1671930) 2,3-Diaminopropionic acid Pyrazine-2-carboxylic acid researchgate.net

Palladium-Catalyzed Cross-Coupling Strategies for Pyrazine Functionalization

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of heterocyclic compounds, including pyrazines. These methods allow for the introduction of a wide array of substituents onto the pyrazine core, starting from halogenated pyrazine precursors.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. organic-chemistry.org This reaction is widely used for the arylation and heteroarylation of pyrazine rings. The reactivity and regioselectivity of the coupling can be influenced by the nature of the halogen, the electronic properties of the pyrazine ring, and the substituents already present. For instance, in dihalopyrazines, the presence of an electron-donating group like a methoxy substituent can direct the oxidative addition of the palladium catalyst to an adjacent position. acs.org

The synthesis of complex pyrazine derivatives often involves the coupling of a halopyrazine with various aryl or heteroaryl boronic acids or their esters. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 2: Suzuki-Miyaura Coupling on Pyrazine Derivatives

Halopyrazine Boronic Acid/Ester Catalyst/Ligand Product Reference
2,5-Dibromo-3-methoxypyrazine Arylboronic acid Pd(PPh₃)₄ 2-Aryl-5-bromo-3-methoxypyrazine acs.org
2-Chloropyrazine Phenylboronic acid Pd(dppf)Cl₂ 2-Phenylpyrazine acs.org
5-Bromo-2-chloropyrimidine Arylboronic acid Pd(PPh₃)₄ 5-Aryl-2-chloropyrimidine acs.org

Beyond the Suzuki-Miyaura coupling, several other transition metal-catalyzed reactions are pivotal for pyrazine functionalization.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. organic-chemistry.orgnih.gov It is particularly relevant for the synthesis of aminopyrazines. The choice of a suitable phosphine ligand is critical for the success of this reaction, enabling the coupling of a wide range of amines, including primary and secondary amines, with chloropyrazines. organic-chemistry.orgnih.gov This method could be directly applied to introduce the 2-amino group in the synthesis of this compound from a corresponding 2-chloropyrazine precursor.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. beilstein-journals.orgnih.gov It allows for the introduction of alkynyl substituents onto the pyrazine ring, which can serve as versatile handles for further transformations. beilstein-journals.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. researchgate.netnih.gov This reaction can be used to introduce vinyl groups onto the pyrazine nucleus, which can then be further elaborated. researchgate.net

Table 3: Transition Metal-Mediated Functionalization of Heterocycles

Reaction Substrate Reagent Catalyst System Product Type Reference
Buchwald-Hartwig 4-Halo-1H-1-tritylpyrazole Piperidine Pd(dba)₂ / tBuDavePhos 4-(Piperidin-1-yl)-1H-1-tritylpyrazole organic-chemistry.org
Sonogashira 2-Chloropyrazine Phenylacetylene PdCl₂(PPh₃)₂ / CuI 2-(Phenylethynyl)pyrazine beilstein-journals.org
Heck Aryl Halide Alkene Pd(OAc)₂ Aryl-substituted alkene researchgate.netnih.gov

Multi-Component Reactions for Pyrazine Core Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. acs.orgrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazine and related heterocyclic cores.

For instance, a one-pot, pseudo four-component reaction between 2-hydroxy-1,2-diarylethanone derivatives and ammonium acetate or amines has been developed to synthesize substituted pyrazines under catalyst- and solvent-free conditions. researchgate.netresearchgate.net Another example is an iodine-catalyzed three-component condensation of an aryl aldehyde, 2-aminopyrazine (B29847), and tert-butyl isocyanide to afford imidazo[1,2-a]pyrazine derivatives. nih.gov While not directly forming a simple pyrazine, this demonstrates the power of MCRs in rapidly building complexity around a pyrazine core. The development of MCRs that directly lead to polysubstituted pyrazines from simple, acyclic precursors is a significant area of research. acs.orgrsc.org

Table 4: Multi-Component Reactions for Heterocycle Synthesis

Reaction Type Components Product Catalyst/Conditions Reference
Pseudo Four-Component 2-Hydroxy-1,2-diarylethanone, Ammonium acetate Tetrasubstituted Pyrazine Catalyst- and solvent-free researchgate.netresearchgate.net
Three-Component Aryl aldehyde, 2-Aminopyrazine, tert-Butyl isocyanide Imidazo[1,2-a]pyrazine derivative Iodine nih.gov
Four-Component Aldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine Dihydropyrano[2,3-c]pyrazole Taurine, Water, 80 °C mdpi.com

Regioselective Synthesis Approaches for Substituted Pyrazines

The synthesis of unsymmetrically substituted pyrazines presents a significant challenge, as classical condensation methods often lead to mixtures of regioisomers. researchgate.net Therefore, the development of regioselective synthetic strategies is crucial for accessing specific substitution patterns, such as that found in this compound.

One approach involves the use of pre-functionalized starting materials where the desired substituents are already in place before the pyrazine ring is formed. For example, a flexible strategy for the regiocontrolled synthesis of pyrazolo[1,5-a]pyrazines begins with the regiocontrolled alkylation and formylation of commercially available pyrazoles. organic-chemistry.org

Another strategy involves the reaction of α-diazo oxime ethers with 2H-azirines, which provides a route to highly substituted unsymmetrical pyrazines. nih.gov This method exploits the reactivity of α-imino carbenoids and allows for the synthesis of a variety of pyrazines with different substitution patterns in good to excellent yields. nih.gov Furthermore, sequential functionalization of a pre-existing pyrazine ring using orthogonal synthetic methodologies, such as regioselective metallation followed by trapping with an electrophile, can provide precise control over the substitution pattern. mdpi.com For instance, the treatment of chloropyrazine with specific magnesium and zinc reagents allows for directed metallation at different positions of the pyrazine ring. mdpi.com

Table 5: Strategies for Regioselective Pyrazine Synthesis

Strategy Description Key Intermediates/Reagents Reference
Pre-functionalized Precursors Building the pyrazine ring from starting materials with desired substituents already in place. Substituted α-aminoamides, functionalized 1,2-diketones researchgate.net
Reaction of α-Diazo Oxime Ethers Reaction with 2H-azirines to form unsymmetrical pyrazines. α-Diazo oxime ethers, 2H-azirines nih.gov
Regioselective Metallation Sequential and site-selective deprotonation/metallation of a pyrazine ring followed by electrophilic quench. TMPMgCl·LiCl, TMPZnCl·LiCl mdpi.com
Stepwise Functionalization Sequential introduction of substituents using different chemical reactions. Halogenated pyrazines, organometallic reagents acs.orgmdpi.com

Preparation of Functionalized Pyrazine Building Blocks

The pyrazine substructure is a key component in numerous biologically and technologically important compounds, including pharmaceuticals and materials for optical devices lifechemicals.com. The creation of functionalized pyrazine derivatives is essential for applications in drug discovery and materials science lifechemicals.com.

A significant strategy in creating these building blocks involves the design of electron-deficient structures, which are crucial for developing n-type polymer semiconductors nih.gov. For instance, cyano-functionalized pyrazines, such as 3,6-dibromopyrazine-2-carbonitrile (CNPz) and 3,6-dibromopyrazine-2,5-dicarbonitrile (DCNPz), have been developed as highly electron-deficient building blocks nih.gov. These compounds can be synthesized from inexpensive raw materials through relatively simple, multi-step reactions nih.gov. The resulting polymers have shown high n-type electrical conductivities, making these pyrazine building blocks valuable for organic thermoelectrics nih.gov.

Another approach involves SNAr (nucleophilic aromatic substitution) reactions. For example, a reaction on a Boc-protected biphenyl intermediate with L-prolinol can yield a pyrazine ortho prolinol compound, which serves as a versatile intermediate for further functionalization mdpi.com. The synthesis of pyrazine-based small molecules often starts with cyclic amines like prolines to create specific interactions in drug design applications nih.gov.

Biocatalytic and Microbial Synthesis Pathways of Pyrazines

In contrast to traditional chemical synthesis, biocatalytic and microbial pathways offer sustainable alternatives with minimal energy consumption and no toxic waste production, utilizing renewable substrates researchgate.net.

Enzymatic Approaches Utilizing Amino Acids and Sugars

Enzymatic methods provide a powerful tool for the synthesis of pyrazines. Transaminases (ATAs) have emerged as valuable biocatalysts for converting ketones and aldehydes into primary amines, which are key steps in forming N-heteroaromatic compounds like pyrazines nih.gov. A notable biocatalytic method involves the use of ω-transaminases to catalyze the amination of α-diketones to form α-amino ketones. These intermediates then undergo oxidative dimerization to produce substituted pyrazines nih.gov.

This chemo-enzymatic approach offers an alternative to traditional chemical methods, which often suffer from limitations like low yield and the need for toxic solvents and metals researchgate.net. The dimerization of α-amino aldehydes derived from readily available amino acids presents a short, biomimetic synthesis route for several 2,5-disubstituted pyrazine natural products rsc.org. Various pyrazines can also be synthesized through the reaction of cellulosic-derived sugars with ammonium hydroxide and specific amino acids at elevated temperatures oup.com. The choice of amino acid, such as threonine, plays a crucial role in determining the specific array of pyrazines produced oup.com.

Recent research has identified a unique enzymatic mechanism in Pseudomonas fluorescens for synthesizing monocyclic pyrazines from α-amino acids, which could serve as a novel strategy for producing pyrazine derivatives researchgate.net.

Microbial Fermentation for Selective Pyrazine Production

Microbial biosynthesis is a promising alternative to chemical synthesis for producing pyrazines, which are significant contributors to nutty and roasted flavors in the food industry researchgate.netnih.gov. Microorganisms such as Bacillus subtilis have been shown to be effective producers of a range of alkylpyrazines researchgate.netnih.gov. Strains of B. subtilis isolated from fermented soybeans (natto) can produce 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967) nih.gov.

The production yield of specific pyrazines can be enhanced through various optimization strategies during fermentation, including substrate selection, pH control, and aeration researchgate.netresearchgate.net. For example, enriching the medium with precursors like L-threonine and acetoin has been shown to significantly increase the formation of 2,5-dimethylpyrazine (2,5-DMP) and tetramethylpyrazine (TTMP) in solid-state fermentation using B. subtilis researchgate.net. One study identified a specific B. subtilis strain (BcP21) as a superior producer, yielding a total pyrazine concentration of approximately 560 mg/L nih.gov. Fortification of fermentation processes, such as in Daqu production, with specific strains of Bacillus licheniformis has been shown to increase pyrazine content by over 650% nih.gov.

The table below summarizes pyrazines produced by different Bacillus subtilis strains.

Strain2-methylpyrazine (µg/L)2,5-dimethylpyrazine (µg/L)2,6-dimethylpyrazine (µg/L)2,3-dimethylpyrazine (µg/L)2,3,5-trimethylpyrazine (µg/L)2,3,5,6-tetramethylpyrazine (mg/L)Total Pyrazines
BcP4 1089.41459.7647.91.1--~3.2 mg/L
BcP21 11.148.71.50.93.5559.8~560 mg/L
BcP40 9.735.81.10.72.5321.4~321 mg/L

Data sourced from Kłosowski et al., 2021. nih.gov

Investigation of Biosynthetic Mechanisms (e.g., Maillard Reaction, Threonine Pathways)

Pyrazines are primarily formed through fermentation processes or the Maillard reaction, which contributes to the baked or roasted flavors in many foods mdpi.com. The Maillard reaction is a complex chemical process between a carbonyl compound (like a reducing sugar) and an amino group from an amino acid, peptide, or protein under heat nih.govperfumerflavorist.com.

The formation of alkylpyrazines, an important class of Maillard flavor compounds, follows complex pathways nih.gov. One key route involves the condensation of α-dicarbonyl compounds, formed during the Strecker degradation of amino acids, with other amino compounds researchgate.net. While much research has focused on free amino acids, recent studies show that peptides also serve as crucial precursors in the formation of alkylpyrazines mdpi.comnih.gov. The specific amino acid sequence within dipeptides and tripeptides significantly affects the types and quantities of pyrazines formed nih.gov.

The threonine pathway is another significant biosynthetic route. Isotope feeding experiments have confirmed that L-threonine, along with sodium acetate, acts as a precursor in the biosynthesis of pyrazines mdpi.com. Supplementing cultures with high concentrations of L-threonine can induce the production of pyrazines mdpi.com. The biosynthesis of 2,5-DMP, for example, involves an enzymatic reaction catalyzed by L-threonine-3-dehydrogenase (TDH) followed by non-enzymatic steps mdpi.com.

Green Chemistry Principles in Pyrazine Synthesis

The application of green chemistry principles to pyrazine synthesis aims to develop more environmentally benign and cost-effective methods tandfonline.comresearchgate.net. Traditional methods for synthesizing pyrazines often involve harsh conditions, toxic catalysts, or hazardous solvents tandfonline.comnih.gov. For example, the synthesis of pyrazinamide (B1679903) derivatives commonly uses thionyl chloride in DMF or activating agents like DMAP in THF, which generate toxic by-products and pose reprotoxicity concerns nih.gov.

Greener approaches focus on one-pot syntheses, which reduce waste and improve efficiency tandfonline.comresearchgate.net. An example is a method developed for the synthesis of pyrazine derivatives of pentacyclic triterpenoids that is cost-effective and environmentally friendly tandfonline.comresearchgate.net. This method's versatility has been demonstrated by synthesizing a large number of pyrazine derivatives from smaller molecules researchgate.net.

Biocatalytic approaches are central to green pyrazine synthesis. Enzymes are produced from renewable resources, are biodegradable, and are generally non-hazardous nih.gov. A continuous-flow system using Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, has been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. This biocatalytic method provides a greener and more efficient alternative to conventional chemical routes nih.gov.

Other green methods include condensation reactions of diamines and epoxides using copper-chromium catalysts or the dehydrogenation of piperazines using a palladium catalyst tandfonline.com. While some tandem oxidation processes using MnO₂ have been reported, they often require high catalyst loading and result in modest yields tandfonline.com.

Chemical Reactivity and Transformation of 3 Methoxy 5,6 Dimethylpyrazin 2 Amine

Functional Group Interconversions on the Pyrazine (B50134) Core

Functional group interconversions on the pyrazine core of 3-Methoxy-5,6-dimethylpyrazin-2-amine can be strategically employed to access a variety of analogs. The primary amino group and the methoxy (B1213986) group are the key handles for such transformations.

The amino group at the 2-position can undergo a range of reactions typical of aromatic amines. For instance, it can be acylated to form amides, which can alter the electronic properties of the pyrazine ring and introduce new functionalities. Diazotization of the amino group, a common transformation for aromatic amines, could potentially lead to the formation of a diazonium salt. This intermediate could then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups. However, the stability of the pyrazine diazonium salt would be a critical factor in the success of such transformations.

The methoxy group at the 3-position is generally stable but can be cleaved under harsh acidic conditions (e.g., using hydrobromic or hydroiodic acid) to yield the corresponding pyrazin-3-ol. This transformation would significantly alter the electronic and hydrogen-bonding characteristics of the molecule.

The methyl groups at the 5- and 6-positions are relatively unreactive but can potentially undergo oxidation under strong oxidizing conditions to afford the corresponding carboxylic acids.

Table 1: Potential Functional Group Interconversions

Functional GroupReagent/ConditionProduct Functional Group
2-AminoAcyl chloride/anhydride2-Amido
2-AminoNaNO₂, HCl2-Diazonium
3-MethoxyHBr or HI3-Hydroxy
5,6-DimethylStrong oxidizing agent5,6-Dicarboxylic acid

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Pyrazines

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution. wikipedia.orgresearchgate.net However, the presence of multiple electron-donating groups (amino, methoxy, and dimethyl) in this compound is expected to activate the ring towards electrophilic attack. The directing effects of these substituents would likely favor substitution at the vacant ring positions, although steric hindrance from the adjacent methyl groups might play a role. The amino group is a strong activating group and would direct electrophiles to the ortho and para positions. Similarly, the methoxy and methyl groups are also activating and ortho, para-directing. Given the substitution pattern, any potential electrophilic attack would have to occur at the carbon atoms of the pyrazine ring that are not already substituted.

Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group is present. nih.govyoutube.comyoutube.com In the case of this compound, neither the amino, methoxy, nor methyl groups are good leaving groups under typical SNAr conditions. However, if one of the functional groups were to be converted into a better leaving group (e.g., the amino group to a diazonium group or a hydroxyl group to a tosylate), nucleophilic substitution at that position could be feasible. For instance, if the methoxy group were replaced by a chloro or bromo substituent, it would become a prime site for nucleophilic attack by various nucleophiles like amines, alkoxides, or thiolates.

Derivatization Strategies for Expanding Chemical Space

Derivatization of this compound offers a powerful approach to expand its chemical space and explore structure-activity relationships, particularly in the context of medicinal chemistry. The primary amino group is the most versatile handle for derivatization.

One common strategy involves the formation of amides, sulfonamides, ureas, and thioureas through reactions with corresponding acyl chlorides, sulfonyl chlorides, isocyanates, and isothiocyanates, respectively. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents. For example, in the synthesis of derivatives of 3-aminopyrazine-2-carboxamides, the amino group is readily acylated. nih.govnih.gov

Another derivatization strategy is N-alkylation of the amino group. This can be achieved through reductive amination with aldehydes or ketones or by direct alkylation with alkyl halides. Such modifications can modulate the basicity and lipophilicity of the molecule.

The pyrazine ring nitrogen atoms can also be targeted for derivatization. Quaternization with alkyl halides would introduce a positive charge and significantly alter the compound's properties.

Table 2: Common Derivatization Reactions

Reaction TypeReagentResulting Linkage/Group
AcylationR-COClAmide
SulfonylationR-SO₂ClSulfonamide
Urea FormationR-NCOUrea
Thiourea FormationR-NCSThiourea
Reductive AminationR-CHO, reducing agentSecondary Amine

Cyclization Reactions Involving Pyrazine Intermediates

The substituted pyrazine core of this compound can serve as a scaffold for the construction of fused heterocyclic systems. Cyclization reactions often involve the participation of the amino group and an adjacent functional group or a reaction at two adjacent ring positions.

For instance, if a suitable ortho-substituent with an electrophilic center is introduced, the amino group can act as a nucleophile to facilitate an intramolecular cyclization, leading to the formation of a new ring fused to the pyrazine core. An example of this strategy is the reaction of 2-aminopyrazine (B29847) with glyoxal (B1671930) derivatives to form bicyclic imidazolopyrazinones. rsc.org

Furthermore, if the pyrazine ring itself participates in a cycloaddition reaction, it can lead to the formation of more complex polycyclic structures. While less common for electron-deficient pyrazines, under specific conditions, they can act as dienes or dienophiles in Diels-Alder reactions.

The development of cyclization strategies involving pyrazine intermediates is an active area of research, as it provides access to novel heterocyclic scaffolds with potential applications in various fields.

Theoretical and Computational Investigations of Pyrazine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. irjweb.com

Table 1: Representative Theoretical Energy Values for Aromatic Heterocycles Note: These are generalized values for illustrative purposes. Actual values for 3-Methoxy-5,6-dimethylpyrazin-2-amine would require specific DFT calculations.

PropertyValue (eV)Significance
EHOMO~ -6.0 to -5.0Energy of the highest occupied molecular orbital; related to ionization potential.
ELUMO~ -1.5 to -0.5Energy of the lowest unoccupied molecular orbital; related to electron affinity.
ΔE (HOMO-LUMO Gap)~ 4.0 to 5.0Indicator of chemical reactivity and kinetic stability. irjweb.com

The distribution of electrons within a molecule is inherently uneven due to differences in the electronegativity of its constituent atoms. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution, which is crucial for understanding intermolecular interactions and predicting sites of chemical reactivity. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. youtube.com

For this compound, an MEP map would be expected to show:

Negative Potential: Concentrated around the two nitrogen atoms of the pyrazine (B50134) ring due to their high electronegativity and lone pairs of electrons. The oxygen atom of the methoxy (B1213986) group and the nitrogen of the amine group would also contribute to regions of negative potential. These sites represent the most likely points for hydrogen bonding and interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the amine group and the methyl groups. These areas are potential sites for interaction with nucleophiles.

This detailed mapping allows for the prediction of how the molecule will interact with biological receptors or other reactants. scispace.com

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations often focus on a static, optimized molecular geometry, molecules in reality are dynamic entities that can adopt various shapes or conformations. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time.

For a molecule like this compound, MD simulations can provide critical insights into its conformational landscape. Key areas of flexibility include the rotation around the single bonds connecting the methoxy and amine groups to the pyrazine ring. MD simulations can determine the preferred rotational angles (dihedrals), the energy barriers between different conformations, and how the molecule's shape changes in different environments (e.g., in a vacuum vs. in a solvent). Understanding the accessible conformations is vital, as the three-dimensional shape of a molecule often dictates its biological activity. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction coordinate. This helps to understand why certain products are formed over others and to optimize reaction conditions.

For a substituted pyrazine, computational modeling could be used to explore various reactions, such as electrophilic aromatic substitution or nucleophilic attack. For instance, in a proposed reaction, DFT calculations could:

Identify the structure and energy of the transition state(s).

Calculate the activation energy, which determines the reaction rate.

Confirm the structure of any reaction intermediates.

This approach provides a molecular-level understanding that is often difficult to obtain through experimental means alone and can distinguish between different plausible mechanisms. mdpi.com

Mechanistic and in Vitro Biological Activity Studies of Pyrazine Analogs

Chemosensory Research and Mechanisms of Olfactory/Gustatory Perception (non-human, non-clinical)

Flavor and Aroma Profile Characterization

No studies detailing the organoleptic properties, such as taste, odor, or flavor threshold, of 3-Methoxy-5,6-dimethylpyrazin-2-amine were identified.

Mechanistic Studies on Cellular Pathways (non-human, non-clinical)

No in vitro research detailing the effects of this compound on cellular pathways, enzyme interactions, or other biological mechanisms in non-human, non-clinical settings could be located.

While general information exists for the broader class of pyrazine (B50134) analogs, the strict requirement to focus solely on "this compound" prevents the inclusion of data from related but structurally different compounds. Therefore, the generation of a scientifically accurate article based on the provided outline is not possible at this time.

Applications of Pyrazine Derivatives in Specialized Chemical Research

Pyrazines as Building Blocks for Complex Organic Synthesis

Pyrazine (B50134) derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules. tandfonline.comresearchgate.net Their utility stems from the reactivity of the pyrazine ring, which can be strategically functionalized to participate in various chemical transformations. The nitrogen atoms in the ring influence its electronic character, making it susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the substituents.

One of the key applications of pyrazines in organic synthesis is in the construction of novel heterocyclic systems. For instance, the triazolo[4,3-a]pyrazine scaffold, which is a fusion of a triazole and a pyrazine ring, serves as a crucial intermediate in the development of therapeutic agents. The synthesis of these fused systems often involves the chemical modification of a pre-existing pyrazine core.

Furthermore, pyrazine derivatives are employed in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, to create more complex molecular architectures. tandfonline.comresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the linkage of the pyrazine core to other aromatic or aliphatic moieties. This versatility has made pyrazines a popular choice for chemists aiming to synthesize molecules with specific electronic, optical, or biological properties. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been utilized as a key intermediate in Suzuki cross-coupling reactions to generate a series of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides.

The synthesis of pyrazine-containing natural products and their analogues also highlights the importance of this heterocyclic scaffold. mdpi.com A biomimetic approach to synthesizing 2,5-disubstituted pyrazine alkaloids involves the homodimerization of α-amino aldehydes followed by air oxidation, demonstrating a straightforward route to these complex natural molecules from simple amino acid precursors. mdpi.com

Optoelectronic Materials Based on Pyrazine Scaffolds

The electron-deficient nature of the pyrazine ring makes it an attractive component for the design of organic optoelectronic materials. rsc.org These materials are utilized in a variety of devices, including organic light-emitting diodes (OLEDs) and organic thermoelectric polymers. The incorporation of pyrazine units into π-conjugated systems can significantly influence their charge transport properties and photophysical characteristics. rsc.org

In the field of OLEDs, pyrazine derivatives have been investigated as components of emitters, hosts, and electron-transporting materials. rsc.orgrsc.org The use of pyrazine-based materials can lead to devices with high efficiency and long operational lifetimes. jmaterenvironsci.com For instance, pyrazine-based emitters have been designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to internal quantum efficiencies of up to 100%. rsc.orgchemrxiv.org

The performance of pyrazine-based OLEDs is highly dependent on the molecular design. For example, substituting a pyrazine core with four carbazole units resulted in a sky-blue emitting OLED with a maximum external quantum efficiency (EQE) of 24.1%. rsc.org In another study, a bipolar host material containing a pyrazine/carbazole hybrid, 26PyzCz, was used to fabricate highly efficient single-layer fluorescent and phosphorescent OLEDs. rsc.org Green and orange phosphorescent OLEDs based on this host material achieved high efficiencies of 63.3 cd A⁻¹ and 62.1 cd A⁻¹, respectively, at a brightness of 1000 cd m⁻². rsc.org The use of pyrimidine and pyrazine as bridging units between electron donor and acceptor moieties has also been shown to be advantageous compared to phenyl- and pyridine-based analogues, resulting in blue and green emitting OLEDs with maximum external quantum efficiencies of 14% and 18%, respectively. acs.org

Table 1: Performance of Selected Pyrazine-Based OLEDs

Emitter/Host Material Emission Color Max. External Quantum Efficiency (EQE) Device Architecture
4CzPyz Sky-Blue 24.1% Doped Film
26PyzCz (Host) Green Not specified for emitter Single-Layer PHOLED
26PyzCz (Host) Orange Not specified for emitter Single-Layer PHOLED
pDTCz-DPmS Blue 14% Multi-Layer OLED
pDTCz-DPzS Green 18% Multi-Layer OLED

Pyrazine-based materials are also showing great promise in the field of organic thermoelectrics, particularly for n-type (electron-conducting) polymers. osti.govacs.org The development of high-performance n-type materials is crucial for the fabrication of efficient organic thermoelectric generators. The electron-withdrawing nature of the pyrazine unit helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is desirable for efficient electron injection and transport. acs.org

A notable example is a polymer based on a pyrazine-flanked diketopyrrolopyrrole (PzDPP) derivative. acs.org This polymer exhibited a high n-type electrical conductivity of up to 8.4 S cm⁻¹ and a power factor of up to 57.3 μW m⁻¹ K⁻² when doped with N-DMBI. acs.org These values are among the highest reported for solution-processable n-doped conjugated polymers. acs.org The incorporation of the pyrazine unit was found to promote a planar polymer backbone and strong interchain interactions, which are beneficial for charge transport. osti.govchinesechemsoc.org

More recent research on cyano-functionalized pyrazines as building blocks for n-type polymers has also yielded impressive results. Polymers incorporating these units have demonstrated high electron mobilities and, upon doping, have achieved electrical conductivities as high as 33.9 S cm⁻¹ and power factors up to 41.4 μW m⁻¹ K⁻². researchgate.net

Table 2: Thermoelectric Properties of Pyrazine-Based N-Type Polymers

Polymer Dopant Max. Electrical Conductivity (S cm⁻¹) Max. Power Factor (μW m⁻¹ K⁻²)
P(PzDPP-CT2) N-DMBI 8.4 57.3
P(DPP-CNPz) N-DMBI 25.3 41.4
P(DPP-DCNPz) N-DMBI 33.9 30.4

Role of Pyrazines in Natural Product Chemistry

Pyrazine rings are present in a variety of natural products, contributing to their biological activities. mdpi.comnih.govresearchgate.net These compounds are found in plants, animals, and microorganisms and play diverse roles in these organisms. ijbpas.com The structural diversity of pyrazine-containing natural products is vast, ranging from simple alkylpyrazines to complex alkaloids. mdpi.com

One of the most well-known classes of pyrazine-containing natural products is the cephalostatin and ritterazine families of marine alkaloids. mdpi.com Cephalostatin 1, isolated from the marine worm Cephalodiscus gilchristi, is a highly potent anticancer agent that exhibits activity against a wide range of cancer cell lines. mdpi.com This complex molecule features a central pyrazine core connecting two intricate steroidal units. mdpi.com

The hybridization of pyrazine scaffolds with other natural product motifs has emerged as a promising strategy in medicinal chemistry to develop new therapeutic agents with enhanced potency and reduced toxicity. mdpi.comnih.gov For example, derivatives combining pyrazines with flavonoids and cinnamic acid have been synthesized and shown to possess significant antitumor and neuroprotective activities, respectively. mdpi.com

Table 3: Examples of Pyrazine-Containing Natural Products and Their Hybrids

Compound Source/Type Noted Biological Activity
Cephalostatin 1 Marine Worm (Cephalodiscus gilchristi) Potent Anticancer
Botryllazine A Tunicate (Botryllus leachii) Antineoplastic
Flavono-Pyrazine Hybrids Synthetic Antitumor
Cinnamic Acid-Pyrazine Hybrids Synthetic Neuroprotective

Pyrazines in Chemical Ecology (e.g., pheromones, insect deterrents)

In the realm of chemical ecology, pyrazines play a crucial role as semiochemicals, which are chemicals that mediate interactions between organisms. semanticscholar.orgresearchgate.net They are particularly important in insect communication, where they can act as alarm pheromones, trail pheromones, and components of sex pheromones. semanticscholar.orgwikipedia.org The specific blend and concentration of pyrazine derivatives can convey complex information within and between species. researchgate.net

For instance, certain alkylpyrazines have been identified as alarm pheromones in various ant species. researchgate.net When disturbed, these ants release pyrazines to alert other members of the colony to a potential threat. Research has also suggested that the gut microbiome of some ants may be involved in the production of pyrazine-based trail pheromones, highlighting a fascinating symbiotic relationship. sciencealert.com

In addition to their role as pheromones, pyrazines can also function as aposematic signals, or warning signals. The odor of pyrazines can be a deterrent to predators, indicating that the insect is unpalatable or toxic. This chemical defense mechanism is employed by various insects, including some species of ladybugs.

The study of pyrazines in chemical ecology not only provides insights into the intricate communication systems of insects but also offers potential applications in pest management. researchgate.net For example, synthetic pyrazines could be used to disrupt mating behaviors or to lure pests into traps.

Advanced Analytical Method Development for Pyrazine Quantification and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) stands as the most widely utilized analytical technique for the characterization of volatile and semi-volatile compounds like alkylpyrazines. researchgate.net Its high separation efficiency and ability to provide structural information make it ideal for analyzing complex aroma profiles. However, the mass spectra of many positional isomers of alkylpyrazines can be very similar, which makes unambiguous identification challenging based on spectral data alone. researchgate.net To overcome this, GC retention indices are often employed alongside mass spectral data for more confident identification. researchgate.net

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique frequently coupled with GC-MS for the analysis of volatile pyrazines. nih.govresearchgate.net The method involves exposing a coated fiber to the headspace above a sample, where volatile analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis. scispace.com

The efficiency of HS-SPME is dependent on several experimental parameters that must be optimized to achieve maximum sensitivity and accuracy. nih.govresearchgate.net Key parameters include the choice of fiber coating, extraction temperature, and extraction time. nih.gov

Fiber Coating: The selection of the SPME fiber is crucial and depends on the polarity of the target analytes. nih.gov For pyrazines, mixed-phase fibers, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have demonstrated superior extraction efficiency compared to single-phase fibers. nih.govresearchgate.netglobethesis.com In studies on yeast extract and cocoa samples, DVB/CAR/PDMS and Carbowax/divinylbenzene (CWX) fibers, respectively, were found to be optimal. researchgate.netscielo.br

Extraction Temperature and Time: These variables significantly influence the partitioning of volatiles between the sample matrix and the headspace. nih.govresearchgate.net Higher temperatures generally increase the volatility of pyrazines, leading to higher concentrations in the headspace and improved extraction. Optimization is key, as excessively high temperatures can sometimes lead to the degradation of the sample or the fiber. For example, in the analysis of cocoa liquor, an extraction temperature of 60°C with an equilibration time of 15 minutes and an extraction time of 45 minutes yielded the best results. scielo.br For fragrant oils, optimal conditions were found to be a pre-incubation at 80°C followed by extraction at 50°C for 50 minutes. nih.govglobethesis.com

Other Factors: The addition of salt (e.g., NaCl) to the sample matrix can increase the ionic strength of the aqueous phase, which reduces the solubility of organic analytes and promotes their transfer to the headspace, a phenomenon known as the "salting-out" effect. scielo.br

The optimized HS-SPME-GC-MS methods have achieved low limits of detection (LODs) and quantification (LOQs) for various pyrazines, often in the nanogram-per-gram (ng/g) range, with good recovery and precision. nih.govacs.org

Table 1: Optimized HS-SPME Conditions for Pyrazine (B50134) Analysis in Various Matrices
MatrixOptimal Fiber CoatingExtraction Temperature (°C)Extraction Time (min)Key FindingsReference
Yeast Extract50/30 µm DVB/CAR/PDMSNot specified, but a significant variableNot specified, but a significant variableExtraction time and temperature were the most significant variables affecting pyrazine extraction. nih.govresearchgate.net
Flavor-Enhanced Oils120 µm PDMS/DVB/CAR50 (Pre-incubation at 80°C)50Method achieved LODs of 2–60 ng/g and LOQs of 6–180 ng/g with recoveries of 91.6–109.2%. nih.gov
Perilla Seed OilsNot specifiedOptimized parameterOptimized parameterMethod achieved LODs of 0.07–22.22 ng/g with recoveries of 94.6–107.92%. acs.org
Cocoa Liquor65 µm Carbowax/divinylbenzene (CWX)6045Suspending samples in saturated NaCl solution significantly increased peak areas. scielo.br
Cocoa Wort75 µm CAR/PDMS4040Method showed good linearity (1-500 mg/L) and detection limits below 0.023 µg/L. researchgate.net

For highly complex samples containing numerous volatile compounds, one-dimensional GC-MS may not provide sufficient resolving power. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers significantly enhanced separation capabilities. unito.it GC×GC utilizes two columns with different stationary phases, providing a much higher peak capacity and improved sensitivity. unito.itchromatographyonline.com This is particularly advantageous for separating co-eluting compounds and distinguishing between structurally similar isomers, a common challenge in pyrazine analysis. unito.it The increased sensitivity of GC×GC, which can be 6- to 18-fold higher than 1D GC, allows for the detection and identification of trace-level components that might otherwise be missed. chromatographyonline.com The structured nature of GC×GC chromatograms, where chemically related compounds often appear in specific regions of the 2D plot, aids in the identification process. unito.it

Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Identification

While GC-MS can identify and quantify the chemical components in a sample, it does not provide information about their sensory impact. Gas Chromatography-Olfactometry (GC-O) is a specialized technique that addresses this by coupling a standard GC with a human assessor who acts as a sensory detector. nih.gov As compounds elute from the GC column, the effluent is split, with one portion going to a chemical detector (like MS or FID) and the other to an olfactometry port where a trained panelist sniffs the eluate and records the perceived aroma and its intensity. nih.gov

Table 2: Examples of Key Aroma-Active Pyrazines Identified by GC-O in Food Products
Compound NameFood MatrixReported Aroma DescriptorReference
2-Ethyl-3,5-dimethylpyrazineSoy Sauce Aroma Type BaijiuRoasted, nutty nih.gov
TrimethylpyrazineDark Chocolate / CocoaDeep chocolate, nutty, roasted, coffee researchgate.netmdpi.com
TetramethylpyrazineDark ChocolateDeep chocolate, nutty, roasted researchgate.net
2,3-DimethylpyrazineDark Chocolate / CocoaChocolate, nutty, roasted researchgate.netmdpi.com
2,3-Diethyl-5-methylpyrazineCocoaEarthy, chocolate mdpi.com

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

While GC-based methods are predominant for the analysis of volatile pyrazines, High-Performance Liquid Chromatography (HPLC) offers a viable alternative, particularly for less volatile pyrazine derivatives or when direct analysis of a liquid sample without headspace extraction is preferred. mdpi.comtut.ac.jp HPLC is not as widely used for pyrazine flavor analysis, but it has found applications in pharmaceutical and food analysis. tut.ac.jp

The separation of pyrazines by HPLC is typically achieved using reversed-phase columns, such as C18. tut.ac.jp A significant challenge in HPLC is the separation of closely related isomers. nih.govgoogle.com However, specialized columns, including chiral columns, have been successfully used to separate non-chiral regio-isomers of pyrazines, such as 2-ethyl-5-methylpyrazine (B82492) and 2-ethyl-6-methylpyrazine. nih.gov

A range of detectors can be coupled with HPLC for pyrazine analysis:

UV-Vis Detectors: Pyrazines absorb UV light, typically in the range of 220-380 nm, allowing for their detection using UV-Vis or Photodiode Array (PDA) detectors. tut.ac.jpresearchgate.net This method is robust but may lack the sensitivity and selectivity required for trace analysis in complex matrices. scirp.org

Fluorescence Detectors (FLD): For pyrazines that fluoresce, FLD can offer significantly higher sensitivity and selectivity compared to UV detection. hplc.eu

Mass Spectrometry (MS): Coupling HPLC with a tandem mass spectrometer (LC-MS/MS) provides the highest level of sensitivity and selectivity, enabling the quantification of pyrazines at very low concentrations and the confident identification of isomers. mdpi.comgoogle.com This approach can be used for direct injection of liquid samples like Baijiu, simplifying sample preparation. mdpi.com

Challenges in Trace Analysis of Pyrazines in Complex Matrices

The analysis of trace-level pyrazines like 3-Methoxy-5,6-dimethylpyrazin-2-amine in complex food and environmental matrices presents several analytical challenges. researchgate.netresearchgate.net

Matrix Effects: Food matrices are incredibly complex, containing fats, proteins, carbohydrates, and other compounds that can interfere with the extraction and detection of target analytes. researchgate.net These matrix components can suppress or enhance the analytical signal, leading to inaccurate quantification.

Low Concentrations: Pyrazines often exert their sensory influence at very low concentrations (ng/g or even pg/g levels). researchgate.net This necessitates highly sensitive analytical methods and efficient pre-concentration steps to bring the analyte concentration within the instrument's detection range. researchgate.net

High Volatility: The volatile nature of many pyrazines makes them prone to loss during sample preparation and handling, which can lead to underestimation of their true concentration. researchgate.nettut.ac.jp

Sample Contamination: The risk of sample contamination from external sources is a significant concern in trace analysis, potentially leading to false-positive results. researchgate.net

Isomer Separation: As previously mentioned, many pyrazines exist as isomers with very similar chemical properties and mass spectra, making their chromatographic separation and unambiguous identification difficult. researchgate.netnih.gov

Overcoming these challenges requires careful method development, including the optimization of sample preparation techniques to effectively isolate pyrazines from the matrix, the use of internal standards (preferably isotopically labeled) to correct for matrix effects and analyte loss, and the application of high-resolution chromatographic techniques (e.g., GC×GC) for isomer separation. unito.itresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-methoxy-5,6-dimethylpyrazin-2-amine, and how can reaction conditions be optimized?

  • Methodology : A plausible approach involves cyclocondensation of appropriately substituted diaminopyrazines with methoxy-bearing electrophiles. For example, ethyl aroylacetates (e.g., 4-methoxyphenyl derivatives) can react with amines under reflux in alcohols, as demonstrated in heterocyclic synthesis workflows . Optimization may involve varying solvents (e.g., ethanol vs. methanol), catalysts (e.g., POCl₃ for cyclization ), and temperature (80–120°C). Monitoring progress via TLC or HPLC is critical.
  • Key Consideration : Impurities like unreacted starting materials or regioisomers may arise; column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification.

Q. How can the structure of this compound be confirmed spectroscopically?

  • Methodology :

  • NMR : ¹H NMR should show aromatic protons (pyrazine ring) at δ 7.5–8.5 ppm, methoxy groups at δ ~3.8 ppm, and methyl groups at δ ~2.5 ppm. ¹³C NMR will confirm carbonyl/amine environments .
  • IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) should be prominent .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (e.g., C₇H₁₁N₃O: calc. 153.09) .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

  • Methodology :

  • Solubility testing in DMSO, ethanol, and aqueous buffers (pH 2–9) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability studies: Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring for decomposition products (e.g., demethylation or oxidation) .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrazine ring be achieved to modify bioactivity?

  • Methodology :

  • Electrophilic Substitution : Use directing groups (e.g., methyl) to control nitration or halogenation positions. For example, bromination at C-5 can be directed by the methoxy group .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., aryl/heteroaryl) to introduce diversity at C-6 .
  • Case Study : Analogous DPP-IV inhibitors with trifluoromethyl groups showed enhanced selectivity when pyrazine rings were substituted at specific positions .

Q. What analytical strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Case Example : If ¹H NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation of methoxy groups) or tautomerism. Use variable-temperature NMR or 2D techniques (COSY, NOESY) to clarify .
  • Data Validation : Cross-check with computational tools (DFT for predicting NMR shifts) or X-ray crystallography for unambiguous confirmation .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors), and what assays are suitable for mechanistic studies?

  • Methodology :

  • Enzyme Inhibition : Screen against proline-selective peptidases (e.g., DPP-IV) using fluorogenic substrates (IC₅₀ determination) .
  • Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
  • Structural Biology : Molecular docking with homology models (e.g., using PyMOL) to predict binding modes to active sites .

Q. What strategies mitigate oxidation or hydrolysis of the methoxy and amine groups during long-term experiments?

  • Solutions :

  • Use antioxidant additives (e.g., BHT) in storage solutions .
  • Lyophilization under inert atmosphere (N₂) for solid-state stability.
  • Derivatization (e.g., acetylation of the amine) for temporary protection during reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.